methyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate
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Overview
Description
Methyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate is a specialized organic compound characterized by its unique structure, which includes a tert-butyldimethylsilyl (TBDMS) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate typically involves the protection of the amino group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole. The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The TBDMS protecting group can be removed using fluoride ions or other suitable reagents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Tetra-n-butylammonium fluoride (TBAF) is often used to cleave the TBDMS group.
Major Products Formed:
Oxidation: Amine oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Deprotection leads to the free amino group.
Scientific Research Applications
Chemistry: This compound is used as a protecting group in organic synthesis, allowing for selective reactions on other parts of the molecule. Biology: It can be employed in the study of enzyme mechanisms and inhibition, particularly in protease research. Medicine: Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate exerts its effects depends on its specific application. For example, in drug design, the TBDMS group can improve the stability and solubility of the compound, affecting its interaction with biological targets. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Methyl (2R)-2-amino-4-[(tert-butyldiphenylsilyl)oxy]butanoate: Similar structure but with a tert-butyldiphenylsilyl (TBDPS) group instead of TBDMS.
Methyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate hydrochloride: The hydrochloride salt form of the compound.
Uniqueness: The presence of the TBDMS group in this compound provides enhanced stability and selectivity compared to other similar compounds. This makes it particularly useful in synthetic chemistry and drug development.
Properties
CAS No. |
2170006-43-4 |
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Molecular Formula |
C11H25NO3Si |
Molecular Weight |
247.41 g/mol |
IUPAC Name |
methyl (2R)-2-amino-4-[tert-butyl(dimethyl)silyl]oxybutanoate |
InChI |
InChI=1S/C11H25NO3Si/c1-11(2,3)16(5,6)15-8-7-9(12)10(13)14-4/h9H,7-8,12H2,1-6H3/t9-/m1/s1 |
InChI Key |
IMBMUUZNQXKOBS-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC[C@H](C(=O)OC)N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC(C(=O)OC)N |
Purity |
95 |
Origin of Product |
United States |
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